molecular formula C13H13NO3S B11811135 Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate

Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11811135
M. Wt: 263.31 g/mol
InChI Key: TXDIHOFJHVSQRQ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that contains both pyrrole and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the thiophene ring, in particular, is associated with various pharmacological properties, making this compound a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with ethyl 3-methyl-1H-pyrrole-2-carboxylate. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, followed by their condensation under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its pharmacological properties are explored for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic amino acids in the active site of enzymes, while the carbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Another thiophene derivative with antibacterial activity.

    Thiophene-2-carboxylic acid: A simpler thiophene compound used as a precursor in various syntheses.

    3-methylthiophene: A thiophene derivative with applications in organic synthesis.

Uniqueness

Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both pyrrole and thiophene rings, which confer a combination of properties not found in simpler thiophene derivatives. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound for medicinal chemistry research.

Biological Activity

Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is part of the pyrrole family, characterized by a five-membered heterocyclic structure. The presence of the thiophene moiety enhances its biological properties, making it a candidate for further pharmacological exploration.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
Ethyl 3-methyl-4-(thiophene-2-carbonyl)Staphylococcus aureus12.5
Ethyl 3-methyl-4-(thiophene-2-carbonyl)Escherichia coli25
Ethyl 3-methyl-4-(thiophene-2-carbonyl)Enterococcus faecalis10

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that this compound can induce cytotoxic effects in specific cancer models.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Ethyl 3-methyl-4-(thiophene-2-carbonyl)A549 (lung cancer)15
Ethyl 3-methyl-4-(thiophene-2-carbonyl)MCF7 (breast cancer)20

The IC50 values suggest that this compound exhibits promising anticancer activity, particularly against lung and breast cancer cell lines.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that its antimicrobial effects may be attributed to disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

In anticancer applications, the compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.

Case Studies and Research Findings

A notable study explored the efficacy of this compound in a chick chorioallantoic membrane (CAM) model, demonstrating its ability to inhibit angiogenesis and tumor growth. The results indicated that this compound could be as effective as established chemotherapeutics in preventing tumor vascularization, which is critical for tumor growth and metastasis .

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)9(7-14-11)12(15)10-5-4-6-18-10/h4-7,14H,3H2,1-2H3

InChI Key

TXDIHOFJHVSQRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C(=O)C2=CC=CS2)C

Origin of Product

United States

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